N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide
Description
N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide is a hydrazine-carboxamide derivative featuring a tert-butyl group, a 3-methylbenzoyl hydrazine moiety, and a 3-methylbenzenecarboxamide substituent. While direct data on this compound are absent in the provided evidence, analogs in the hydrazine-carboxamide class (e.g., N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides) exhibit synthesis via hydrazine coupling and are characterized by IR, NMR, and elemental analysis . Such compounds are often explored for biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
N-[2-[tert-butyl-[(3-methylbenzoyl)amino]carbamoyl]phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-18-10-8-12-20(16-18)24(31)28-23-15-7-6-14-22(23)26(33)30(27(3,4)5)29-25(32)21-13-9-11-19(2)17-21/h6-17H,1-5H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADLCGHXBRTPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N(C(C)(C)C)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some hydrazine derivatives have shown significant anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Certain derivatives demonstrate efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been found to inhibit key signaling pathways involved in cell cycle regulation, such as the downregulation of c-myc and CDKN1A, leading to reduced cell proliferation .
- Modulation of Gene Expression : The compound may influence the expression of genes associated with apoptosis and inflammation, such as p53 and NF-kappa-B .
- Interaction with Cellular Proteins : It has been suggested that these compounds bind to specific cellular proteins, altering lipid metabolism and inflammatory responses .
Anticancer Studies
A study investigated the effects of hydrazone derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis, suggesting their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 15 | Apoptosis induction |
| B | HeLa | 20 | Cell cycle arrest |
Antimicrobial Activity
Research evaluating the antimicrobial properties of related hydrazine derivatives demonstrated effective inhibition against Candida albicans and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be promising.
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| C | Candida albicans | 10 |
| D | Escherichia coli | 15 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazine-Carboxamide Derivatives
a. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides ()
- Structure : These compounds feature long alkyl chains (e.g., pentadecyl, hexadecyl) and a trifluoromethylbenzoyl group instead of the tert-butyl and 3-methylbenzoyl groups in the target compound.
- Physical Properties : Melting points range from 178.5°C to 196°C, influenced by alkyl chain length and trifluoromethyl substituents .
- Synthesis : Prepared via methods A or B, involving hydrazine intermediates and acyl chloride coupling. The target compound likely requires similar steps but with tert-butyl-containing precursors.
- Key Differences :
b. Thiazolidinone-Benzamide Hybrids ()
- Structure: Compounds like 17–20 incorporate a thiazolidinone ring and benzamide groups, differing from the target’s hydrazine-carboxamide backbone.
- Biological Activity : These derivatives show antimicrobial and antituberculosis activities (e.g., compound 17 , IC50: 200°C) .
- Synthesis: Formed via cyclization of thiosemicarbazides with aldehydes.
3-Methylbenzamide Derivatives ()
- Structure : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide shares the 3-methylbenzamide moiety but replaces the hydrazine group with a hydroxyethylamine chain.
- Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H functionalization. The target compound’s hydrazine group may offer alternative coordination sites for catalysis .
Tert-Butyl-Containing Analogs ()
- Structure : Compounds like 1-(tert-butyl)-2-oxo-3-phenylazetidine-3-carbonitrile () and 5-(3-(tert-butylcarbamoyl)phenyl)-... () highlight the steric and electronic effects of tert-butyl groups.
- Synthesis : Tert-butyl groups are often introduced via SN2 reactions or Grignard reagents, requiring optimized conditions to avoid steric hindrance .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The tert-butyl group in the target compound may complicate purification due to increased hydrophobicity compared to linear alkyl analogs .
- Spectroscopic Characterization : Expected IR peaks include N-H (3250–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and tert-butyl C-H (1360–1380 cm⁻¹) .
- Biological Potential: While hydrazine-carboxamides in show antimicrobial activity, the tert-butyl group in the target may enhance blood-brain barrier penetration for CNS applications, akin to NMDA receptor antagonists () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
